Cas no 2165751-11-9 ((3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide,)

(3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide, structure
2165751-11-9 structure
商品名:(3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide,
CAS番号:2165751-11-9
MF:C9H15NO4S
メガワット:233.28470158577
CID:6564491
PubChem ID:137938414

(3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide, 化学的及び物理的性質

名前と識別子

    • 2165751-11-9
    • EN300-6511783
    • rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
    • Methyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
    • (3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide,
    • インチ: 1S/C9H15NO4S/c1-14-9(11)2-6-5-15(12,13)8-4-10-3-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1
    • InChIKey: AFGMXOQJTOHMRB-CSMHCCOUSA-N
    • ほほえんだ: S1(C[C@@H](CC(=O)OC)[C@@H]2CNC[C@H]12)(=O)=O

計算された属性

  • せいみつぶんしりょう: 233.07217913g/mol
  • どういたいしつりょう: 233.07217913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 80.8Ų

(3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide, 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6511783-0.5g
rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
2165751-11-9 95.0%
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Enamine
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rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
2165751-11-9 95.0%
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Enamine
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rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
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Enamine
EN300-6511783-0.25g
rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
2165751-11-9 95.0%
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$1038.0 2025-03-14
Enamine
EN300-6511783-2.5g
rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
2165751-11-9 95.0%
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Enamine
EN300-6511783-0.1g
rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
2165751-11-9 95.0%
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Enamine
EN300-6511783-1.0g
rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
2165751-11-9 95.0%
1.0g
$1129.0 2025-03-14
Enamine
EN300-6511783-5.0g
rac-methyl 2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetate
2165751-11-9 95.0%
5.0g
$3273.0 2025-03-14

(3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide, 関連文献

(3S,3aR,6aR)- 2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide,に関する追加情報

Comprehensive Analysis of (3S,3aR,6aR)-2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide (CAS No. 2165751-11-9)

The compound (3S,3aR,6aR)-2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide (CAS No. 2165751-11-9) is a stereochemically defined heterocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the thieno[2,3-c]pyrrole core and hexahydro configuration, make it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in modulating biological pathways, particularly in inflammation and metabolic disorders.

One of the key highlights of CAS 2165751-11-9 is its stereospecificity, with the (3S,3aR,6aR) configuration ensuring high selectivity in target interactions. The methyl ester group enhances its solubility and bioavailability, while the 1,1-dioxide moiety contributes to its stability under physiological conditions. These attributes align with current trends in precision medicine, where molecular specificity is critical for reducing off-target effects.

In recent years, the demand for sulfone-containing compounds like this derivative has surged, driven by their role in kinase inhibition and enzyme modulation. The thienopyrrole scaffold, in particular, is a hotspot in medicinal chemistry due to its resemblance to endogenous signaling molecules. This compound’s hexahydro form further optimizes its pharmacokinetic profile, addressing common challenges like metabolic degradation.

From a synthetic perspective, CAS 2165751-11-9 offers versatility. Its acetic acid backbone allows for further functionalization, enabling the development of prodrugs or conjugates. This adaptability is crucial for industries exploring sustainable chemistry and green synthesis, as it minimizes waste through modular design. Analytical techniques such as HPLC and NMR confirm its high purity, meeting stringent regulatory standards for preclinical studies.

Environmental and safety profiles of (3S,3aR,6aR)-2H-Thieno[2,3-c]pyrrole-3-acetic acid, hexahydro-, methyl ester, 1,1-dioxide are also under scrutiny, given the growing emphasis on eco-friendly pharmaceuticals. Preliminary data suggest low ecotoxicity, aligning with the principles of green chemistry. This positions the compound favorably for large-scale applications without compromising environmental compliance.

In conclusion, CAS 2165751-11-9 represents a convergence of innovation and practicality in modern chemistry. Its structural elegance, combined with broad applicability, makes it a focal point for researchers tackling unmet medical needs. As the scientific community prioritizes targeted therapies and sustainable drug development, this compound is poised to play a pivotal role in advancing both fields.

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